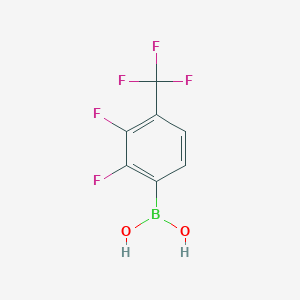

2,3-二氟-4-(三氟甲基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (DFTBBA) is an organoboronic acid with a unique structure and properties that make it attractive for use in a variety of scientific research applications. It is a versatile compound that is used in a variety of organic reactions and can be used to synthesize a wide range of compounds. The unique properties of DFTBBA make it a valuable tool for researchers in a number of fields, including organic synthesis, catalysis, and drug discovery.

科学研究应用

合成和色谱

2,3-二氟-4-(三氟甲基)苯硼酸虽然没有直接提及,但它与其他化合物有关,例如 3,5-二(三氟甲基)苯硼酸,用于比较电子捕获硼酸以选择性分析双功能化合物。这些化合物因其色谱性质、应用范围、相对挥发性、电子捕获灵敏度和衍生物稳定性而被分析。该研究建议选择特定的硼酸,包括 3,5-二(三氟甲基)苯硼酸,以应对各种分析挑战 (Poole、Singhawangcha 和 Zlatkis,1979)。

共价有机骨架

对二硼酸前体的研究与 2,3-二氟-4-(三氟甲基)苯硼酸的功能密切相关,目的是利用这些前体形成共价有机骨架 (COF)。对核心结构的取代效应显着影响聚合温度和所得结构的组织 (Faury、Dumur、Clair、Abel、Porte 和 Gigmes,2013)。

锂离子电池中的电化学性能

在用于锂离子电池的碳酸丙烯酯基电解质中添加 3,5-双(三氟甲基)苯硼酸,电化学性能显着提高。该研究表明,这种硼酸有助于在石墨电极表面形成有效的 SEI 膜,从而提高电池的整体性能 (Wang、Qu、Xia、Wu、Li、Gan 和 Ree,2008)。

聚酰亚胺合成

对用于聚酰亚胺合成的新型二胺单体的研究纳入了类似的硼酸,展示了制造具有高热稳定性、淡蓝色发射和良好溶解性的材料的潜力。这些硼酸的引入带来的结构改性显着影响了所得聚合物的性能 (Choi、Cho 和 Yoon,2010)。

超支化聚(芳醚)

由涉及硼酸偶联的新型活化三氟 B3 单体合成的超支化聚(芳醚),展示了此类化合物在制造具有高分子量和优异热稳定性的材料中的作用。这突出了硼酸在聚合物化学中的多功能性和实用性 (Banerjee、Komber、Häussler 和 Voit,2009)。

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid involves its interaction with a palladium catalyst and an organic halide . The boronic acid undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds, thus potentially affecting the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, solubility, and stability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid. For instance, its storage temperature is recommended to be at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .

属性

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQEXGUUYWITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)

![3-Methyl-6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2803479.png)

![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)